molecular formula C23H18O2 B11951014 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione CAS No. 27534-00-5

2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B11951014
CAS No.: 27534-00-5
M. Wt: 326.4 g/mol
InChI Key: MLFYHSLTFCTVOI-UHFFFAOYSA-N
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Description

2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a naphthalene ring, an indene ring, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-propylnaphthalene-1-carbaldehyde with 1H-indene-1,3(2H)-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Propylnaphthalen-1-yl)-2-(1H-indol-3-yl)ethanone
  • 4-(4-Propylnaphthalen-1-yl)-1H-pyrrole-2-carbaldehyde
  • 2-(4-Propylnaphthalen-1-yl)-1H-benzo[d]imidazole

Uniqueness

2-((4-Propylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which include a methylene bridge connecting the naphthalene and indene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

27534-00-5

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(4-propylnaphthalen-1-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C23H18O2/c1-2-7-15-12-13-16(18-9-4-3-8-17(15)18)14-21-22(24)19-10-5-6-11-20(19)23(21)25/h3-6,8-14H,2,7H2,1H3

InChI Key

MLFYHSLTFCTVOI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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